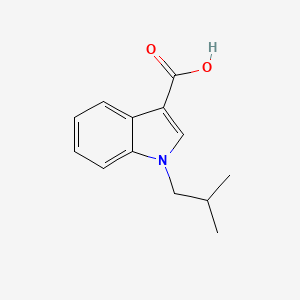

1-(2-methylpropyl)-1H-indole-3-carboxylic acid

Description

1-(2-Methylpropyl)-1H-indole-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol . Its structure features an indole ring substituted at the nitrogen atom with a 2-methylpropyl (isobutyl) group and a carboxylic acid group at the 3-position. The compound is cataloged under CAS number 739365-10-7 and is classified as a heterocyclic building block, commonly used in organic synthesis and medicinal chemistry research. It is stored at room temperature, emphasizing its stability under standard conditions .

Properties

IUPAC Name |

1-(2-methylpropyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)7-14-8-11(13(15)16)10-5-3-4-6-12(10)14/h3-6,8-9H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWSUEFMFADENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630532 | |

| Record name | 1-(2-Methylpropyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739365-10-7 | |

| Record name | 1-(2-Methylpropyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Indole-3-Carboxylic Acid Precursors

A plausible route involves the alkylation of indole-3-carboxylic acid or its protected derivatives. For example, methyl indole-3-carboxylate could undergo N-alkylation with 1-bromo-2-methylpropane in the presence of a strong base. This approach mirrors the synthesis of 1-methylindazole-3-carboxylic acid, where alkali metal alkoxides in anhydrous alcohols facilitate selective N-alkylation. However, the bulkiness of the isobutyl group may reduce reaction efficiency, necessitating elevated temperatures or phase-transfer catalysts.

Alkylation of Indole Followed by Carboxylation

An alternative pathway starts with the alkylation of indole itself. Reacting indole with 1-bromo-2-methylpropane under basic conditions (e.g., lithium diisopropylamide [LDA] in tetrahydrofuran) yields 1-(2-methylpropyl)-1H-indole. Subsequent carboxylation at the 3-position can be achieved via formylation (Vilsmeier-Haack reaction) followed by oxidation to the carboxylic acid. This method aligns with protocols used for synthesizing 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, where trichloroacetylation and hydrolysis were employed.

Carboxylation and Protecting Group Strategies

Direct Introduction of the Carboxylic Acid Group

The Friedel-Crafts acylation of 1-(2-methylpropyl)-1H-indole with phosgene or chlorooxalate esters could directly install the carboxylic acid group. However, this method risks over-acylation or polymerization. A safer alternative involves the use of indole-3-acetic acid derivatives, where the acetic acid side chain is oxidized to a carboxylic acid. For instance, indole-3-acetic acid protected as a methyl ester (intermediate 2 in) could undergo alkylation at the 1-position, followed by ester hydrolysis to yield the target compound.

Protection-Deprotection Sequences

To prevent undesired reactions at the carboxylic acid site during alkylation, temporary protection is essential. Methyl or tert-butyl esters are commonly used, as demonstrated in the synthesis of herbicidal indole-3-carboxylic acid derivatives. After N-alkylation, the ester is hydrolyzed under basic conditions (e.g., lithium hydroxide in methanol/water), yielding the free carboxylic acid.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes for synthesizing this compound, extrapolated from analogous compounds:

*Yields estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Corresponding carboxylate or ketone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Neuropharmacological Potential

Research indicates that indole derivatives, including 1-(2-methylpropyl)-1H-indole-3-carboxylic acid, exhibit neuroprotective properties. A study highlighted the neuroprotective effects of related indole compounds against oxidative stress in neuronal cell lines. These compounds demonstrated the ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) generation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection

- Objective: Evaluate the neuroprotective effects of indole derivatives.

- Findings: The compound showed significant inhibition of cell death in SH-SY5Y cells exposed to oxidative stress, suggesting potential therapeutic applications in treating neurodegenerative disorders.

Antioxidant Activity

Indole derivatives are known for their antioxidant properties. The compound has been studied for its ability to scavenge free radicals and protect cells from oxidative damage. This activity is crucial for developing new antioxidant therapies aimed at combating oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | >150 | Free radical scavenging |

| Indole-3-propionic acid | <100 | ROS inhibition |

| Melatonin | <50 | Direct free radical scavenger |

Drug Development

The compound is being explored as a scaffold for developing new drugs targeting serotonin receptors. Research on related indole compounds has shown high affinity and selectivity for serotonin receptor subtypes, making them promising candidates for treating mood disorders and anxiety .

Case Study: Serotonin Receptor Modulation

- Objective: Investigate the binding affinity of indole derivatives to serotonin receptors.

- Results: Derivatives exhibited selective binding to the 5-HT2C receptor, indicating potential use in mood regulation therapies.

Industrial Applications

Beyond medicinal chemistry, this compound serves as an organic buffer in biochemical applications. Its role in stabilizing pH in biological assays makes it valuable in laboratory settings.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- The 4-chlorobenzyl group introduces halogenated aromaticity, enhancing molecular weight and lipophilicity .

- Electronic Effects : Fluorinated derivatives (e.g., 4-fluorobenzyl) exhibit altered electronic properties due to fluorine's electronegativity, which may affect binding interactions in biological systems .

Key Observations :

- Alkylation Efficiency : The general method using sodium hydride in DMF (as described in ) is widely applicable for N-alkylation of indoles. However, yields vary with substituent reactivity; bulky groups like 2-methylpropyl may require optimized conditions.

Positional Isomerism: Indole-3- vs. Indole-2-Carboxylic Acids

- 1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid (CAS 1483284-21-4) has a carboxylic acid group at the 2-position, altering hydrogen-bonding capabilities compared to 3-carboxylic analogs. Its molecular weight (215.25 g/mol ) is lower due to the cyclopropylmethyl substituent .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) demonstrates the impact of halogenation at the 7-position, which may enhance stability or bioactivity .

Biological Activity

1-(2-Methylpropyl)-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests similarities to other biologically active indole derivatives, which have been associated with various therapeutic effects, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an indole ring system, which is known for its biological significance. The presence of the carboxylic acid functional group enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various indole derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 7.80 µg/mL against different strains of S. aureus .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Indole Derivative 3k | S. aureus ATCC 25923 | 3.90 |

| Indole Derivative 3k | S. aureus MRSA | <1 |

| Indole Derivative 3k | S. epidermidis | 7.80 |

| Indole Derivative 3k | E. coli | Inactive |

Antifungal Activity

In addition to antibacterial properties, indole derivatives have shown antifungal activity against Candida albicans. The MIC values for various compounds ranged from moderate to high effectiveness, indicating potential therapeutic applications in treating fungal infections .

Table 2: Antifungal Activity Against Candida albicans

| Compound | MFC (µg/mL) |

|---|---|

| Indole Derivative 3d | Moderate |

| Indole Derivative 3k | 7.80 |

Anticancer Potential

The indole scaffold has been widely studied for its anticancer properties. Recent studies have demonstrated that certain indole derivatives can inhibit tumor growth in xenograft models. For example, compounds derived from indole-3-glyoxylamide showed significant tumor growth inhibition in head and neck cancer models .

Table 3: Anticancer Activity in Xenograft Models

| Compound | Tumor Type | Effectiveness |

|---|---|---|

| Indole-3-glyoxylamide | Head and Neck Cancer | Significant growth inhibition |

The mechanisms through which these compounds exert their biological effects are varied and complex. For instance, some studies suggest that the binding affinity of indoles to specific receptors or enzymes may lead to alterations in cellular signaling pathways, thereby inducing apoptosis in cancer cells or inhibiting bacterial growth .

Case Study: Antibacterial Efficacy

A recent study evaluated the efficacy of an indole derivative against multiple strains of S. aureus. The compound demonstrated a strong inhibitory effect on both standard and MRSA strains, making it a promising candidate for further development as an antibacterial agent .

Case Study: Anticancer Properties

In another investigation, researchers explored the use of indole derivatives in treating glioblastoma multiforme (GBM). The study revealed that these compounds could reactivate p53 function, leading to increased apoptosis in cancer cells . This finding underscores the potential of indoles as dual-targeting agents in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-methylpropyl)-1H-indole-3-carboxylic acid?

- Methodology :

- Esterification : Start with 1H-indole-3-carboxylic acid. Introduce the 2-methylpropyl group via alkylation using 2-methylpropyl bromide in the presence of a base (e.g., NaH) in DMF. Monitor reaction progress via TLC.

- Acid Chloride Formation : Convert the intermediate ester to the acid chloride using oxalyl chloride and catalytic DMF in anhydrous dichloromethane .

- Hydrolysis : Hydrolyze the acid chloride under controlled basic conditions (e.g., NaOH) to yield the final carboxylic acid derivative. Purify via recrystallization or column chromatography.

- Key Considerations : Optimize reaction time and temperature to minimize byproducts like N-alkylation at other positions.

Q. How can spectroscopic techniques characterize this compound?

- Analytical Workflow :

- IR Spectroscopy : Confirm the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and indole NH stretch (~3400 cm⁻¹) .

- UV-Vis : Identify π→π* transitions in the indole ring (λmax ~290–300 nm in methanol) .

- NMR : Use ¹H/¹³C NMR to assign the 2-methylpropyl substituent (e.g., δ 1.0–1.2 ppm for methyl groups) and indole proton environments.

- Validation : Cross-reference with computational predictions (e.g., DFT for NMR chemical shifts).

Q. What is the stability profile of this compound under standard laboratory conditions?

- Experimental Approach :

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Hygroscopicity : Store samples at varying humidity levels (e.g., 40–80% RH) and assess mass changes.

- Current Data : Limited stability data exist for analogous indole derivatives; assume stability in dry, cool environments (2–8°C, inert atmosphere) .

Advanced Research Questions

Q. How does this compound interact with biological targets in enzyme inhibition studies?

- Mechanistic Insights :

- Docking Studies : Use molecular docking (AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Focus on the carboxylic acid group’s role in hydrogen bonding .

- In Vitro Assays : Test inhibitory activity against recombinant enzymes (e.g., IC50 determination via fluorescence-based assays). Compare with structurally similar indoles (e.g., 5-methoxy derivatives) .

- SAR Trends : Bulky 2-methylpropyl groups may enhance lipophilicity and membrane permeability but reduce solubility .

Q. What computational methods predict its pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to assess plasma protein binding .

- Validation : Correlate predictions with experimental data from in vitro permeability assays (e.g., Caco-2 cell monolayer).

Q. How do crystallographic studies resolve structural ambiguities in derivatives?

- Crystallography Workflow :

- Crystal Growth : Use vapor diffusion (methanol/water) to obtain single crystals.

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : Use SHELXL for structure solution, focusing on hydrogen-bonding networks (e.g., carboxylic acid dimer formation) .

Q. What strategies mitigate synthetic challenges in scaling up production?

- Process Chemistry :

- Catalytic Optimization : Replace stoichiometric bases with catalytic systems (e.g., phase-transfer catalysts).

- Flow Chemistry : Implement continuous flow reactors for exothermic alkylation steps to improve yield and safety.

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., N-alkylated isomers) .

Data Gaps and Research Directions

- Toxicological Data : No carcinogenicity or mutagenicity data are available; conduct Ames tests and in vivo toxicity studies .

- Biological Activity : Prioritize high-throughput screening against kinase or GPCR libraries to identify novel targets.

- Solubility Enhancement : Explore salt formation (e.g., sodium or lysine salts) or prodrug strategies (e.g., ester prodrugs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.